Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate
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Overview
Description
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, a cyano group, and an amino group attached to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridine with ethyl cyanoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate can be compared with other pyridine derivatives:
This compound vs. Ethyl 2-(4-hydroxypyridin-2-yl)-2-cyanoacetate: The amino group in the former provides different reactivity and biological activity compared to the hydroxyl group in the latter.
This compound vs. Ethyl 2-(4-methylpyridin-2-yl)-2-cyanoacetate:
List of Similar Compounds
- Ethyl 2-(4-hydroxypyridin-2-yl)-2-cyanoacetate
- Ethyl 2-(4-methylpyridin-2-yl)-2-cyanoacetate
- Ethyl 2-(4-chloropyridin-2-yl)-2-cyanoacetate
Properties
CAS No. |
1346809-40-2 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8(6-11)9-5-7(12)3-4-13-9/h3-5,8H,2H2,1H3,(H2,12,13) |
InChI Key |
UBYNRMXNGWYLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC(=C1)N |
Origin of Product |
United States |
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